4,5-dihydro-6-(4-pyridinyl)-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-dihydro-6-(4-pyridinyl)-3(2H)-pyridazinone is a heterocyclic compound that features a pyridine ring fused to a dihydropyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dihydro-6-(4-pyridinyl)-3(2H)-pyridazinone typically involves the reaction of pyridine derivatives with hydrazine and other reagents under controlled conditions. One common method involves the condensation of 4-pyridinecarboxaldehyde with hydrazine hydrate, followed by cyclization to form the dihydropyridazinone ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4,5-dihydro-6-(4-pyridinyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridazinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyridazinone derivatives.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .
Major Products
The major products formed from these reactions include various substituted pyridazinone and dihydropyridazinone derivatives, which can be further utilized in medicinal chemistry .
Scientific Research Applications
4,5-dihydro-6-(4-pyridinyl)-3(2H)-pyridazinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4,5-dihydro-6-(4-pyridinyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Pyridin-2-yl derivatives: These compounds share a similar pyridine ring structure but differ in their functional groups and overall structure.
Pyrimidine derivatives: These compounds have a similar nitrogen-containing ring but differ in the number and position of nitrogen atoms.
Uniqueness
4,5-dihydro-6-(4-pyridinyl)-3(2H)-pyridazinone is unique due to its specific combination of a pyridine ring and a dihydropyridazinone moiety.
Properties
CAS No. |
70670-55-2 |
---|---|
Molecular Formula |
C9H9N3O |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
3-pyridin-4-yl-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C9H9N3O/c13-9-2-1-8(11-12-9)7-3-5-10-6-4-7/h3-6H,1-2H2,(H,12,13) |
InChI Key |
FBOQGQULUAPQCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NN=C1C2=CC=NC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.